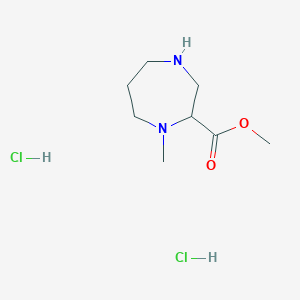

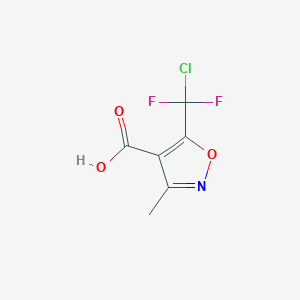

![molecular formula C8H16ClNO B1432252 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1820649-01-1](/img/structure/B1432252.png)

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride

Overview

Description

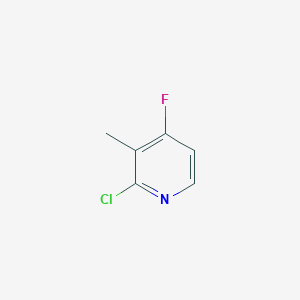

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C8H15NO . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular weight of 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is 177.67 . The IUPAC name is (1R,5S,8r)-8-methoxy-3-azabicyclo[3.2.1]octane hydrochloride .Scientific Research Applications

Synthesis of Tropane Alkaloids

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride: serves as a key intermediate in the stereoselective synthesis of tropane alkaloids . These alkaloids are a family of nitrogen-containing compounds that exhibit a wide range of biological activities. The ability to construct the 8-azabicyclo[3.2.1]octane scaffold in an enantioselective manner is crucial for the synthesis of these compounds, which include medicinally important molecules such as cocaine and atropine.

Organic Synthesis

This compound is employed as an important raw material and intermediate in organic synthesis . Its structure is versatile for various chemical reactions, making it a valuable building block for creating complex organic molecules. This includes the development of new pharmaceuticals, agrochemicals, and dyestuffs.

Medicinal Chemistry

In medicinal chemistry, 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is used to develop ligands that can bind to biological targets . Its bicyclic structure is particularly useful for creating molecules that can interact with central nervous system receptors, potentially leading to new treatments for neurological disorders.

Pharmacological Research

The compound’s structural similarity to natural tropane alkaloids makes it a candidate for pharmacological research . It can be used to study the interaction between synthetic analogs and biological systems, aiding in the understanding of how drugs affect the body.

Agrochemical Development

As an intermediate in agrochemical production, 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride contributes to the creation of new pesticides and herbicides . Its chemical properties allow for the synthesis of compounds that can selectively target pests without harming crops.

Material Science

In the field of material science, this compound can be utilized to synthesize novel polymers with unique properties . Its rigid bicyclic structure can impart strength and stability to polymeric materials, which can be applied in various industries, from automotive to aerospace.

Synthesis of Tropane Alkaloids

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride: is a pivotal intermediate in the enantioselective synthesis of tropane alkaloids . These compounds have a variety of biological activities and are central to numerous medicinal applications.

Organic Synthesis

This chemical serves as a crucial raw material and intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs .

Medicinal Chemistry

The compound’s structure makes it valuable for developing ligands that interact with central nervous system receptors, which could lead to new neurological treatments .

Pharmacological Research

Due to its structural resemblance to natural tropane alkaloids, it’s used in pharmacological studies to understand drug interactions within biological systems .

Agrochemical Development

It plays a role in creating new pesticides and herbicides, contributing to the development of agrochemicals that target pests selectively .

Material Science

The compound is used in material science to synthesize polymers with unique properties, enhancing strength and stability in various industrial applications .

Safety and Hazards

The safety data sheet for a similar compound, 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name |

3-methoxy-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQKVSDUCJVCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

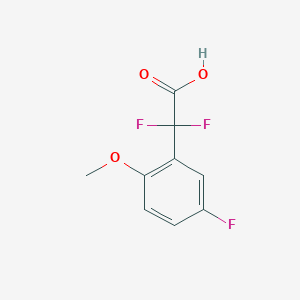

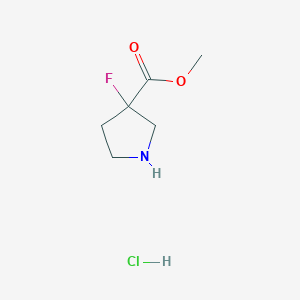

![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)

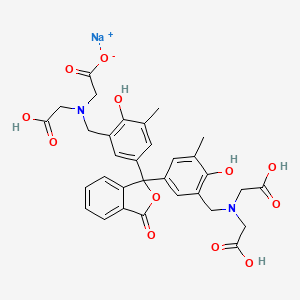

![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)